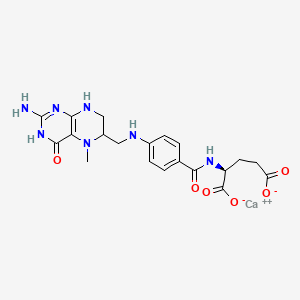

Calcium mefolinate

Overview

Description

Calcium Mefolinate, also known as 5-Methyltetrahydrofolate (5-MTHF), is a derivative of folic acid and is used in the body as a co-factor . It is used to treat the toxic effects of methotrexate and other folate antagonists, to treat megaloblastic anemia, and to provide palliative treatment of colorectal cancer .

Synthesis Analysis

Calcium Mefolinate can be synthesized using (4-(((2-amino-4-hydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydropteridine-6-yl)methyl)amino)benzoyl)-L-glutamic acid and an oxidant in an organic solvent. After the reaction is complete, a compound containing calcium ions is added until the pH value of the system is alkaline .

Molecular Structure Analysis

The molecular formula of Calcium Mefolinate is C20H23CaN7O6. It has an average mass of 497.518 Da and a monoisotopic mass of 497.133575 Da .

Chemical Reactions Analysis

Calcium Mefolinate is used in the body as a co-factor and is involved in various chemical reactions. For instance, it is used to counteract the toxic effects of folic acid antagonists, such as methotrexate, which act by inhibiting the enzyme dihydrofolate reductase (DHFR) .

Scientific Research Applications

Treatment of Methylenetetrahydrofolate Reductase (MTHFR) Deficiency

Patients with severe MTHFR deficiency cannot produce 5-MTHF and have extremely low levels in the cerebrospinal fluid (CSF). Treatment with oral 5-MTHF given as Calcium Mefolinate resulted in an increase in CSF 5-MTHF . This is particularly important as methylation reactions in the central nervous system (CNS) are compromised in MTHFR deficiency .

Role in Methionine Synthesis

Calcium Mefolinate plays a crucial role in the synthesis of methionine, an essential amino acid. Methionine is formed by the enzyme methionine synthase for which 5-methyltetrahydrofolate (5-MTHF) and homocysteine are substrates . This process is vital for various biological functions, including protein synthesis and DNA methylation.

Use in Neurological Disorders

Calcium Mefolinate is used in the treatment of a wide spectrum of neurological symptoms, mainly encephalopathy, hypotonia, microcephaly, seizures, developmental delay, and episodes of apnoea . It is also used in cases where hydrocephalus is an additional rare but recognized complication .

Role in Folate Metabolism

Calcium Mefolinate is a form of folate that can cross the blood-brain barrier. It is necessary as a substrate for the remethylation of homocysteine to methionine by methionine synthase . This is a critical process in folate metabolism.

Use in Oncology Applications

Calcium Mefolinate is prescribed in certain oncology applications . While the exact applications are not specified, it is likely related to its role in DNA synthesis and repair, and cell division.

Use in Cases of Folate Deficiency

Calcium Mefolinate is prescribed in cases of folate deficiency . Folate is essential for the body to make DNA and RNA and metabolize amino acids necessary for cell division.

Mechanism of Action

Target of Action

The primary targets of Calcium mefolinate are these chemotherapy drugs, and it plays a crucial role in making these drugs work better .

Mode of Action

Calcium mefolinate interacts with its targets, the chemotherapy drugs, to enhance their effectiveness. For instance, it is often given with fluorouracil to treat cancers of the colon, rectum, and other parts of the digestive system, making fluorouracil work better . It is also used with higher doses of methotrexate to help reduce the side effects .

Biochemical Pathways

Calcium mefolinate affects the folate metabolism pathway. Folate metabolism is crucial for many biochemical processes, including purine and thymidine monophosphate biosynthesis, mitochondrial protein translation, and methionine regeneration . These biochemical processes support critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation .

Pharmacokinetics

The pharmacokinetics of Calcium mefolinate involves its absorption, distribution, metabolism, and excretion (ADME). It is known that Calcium mefolinate is given in the chemotherapy day unit or during a stay in hospital . A chemotherapy nurse gives it to the patient at the same time as the chemotherapy .

Result of Action

The molecular and cellular effects of Calcium mefolinate’s action are primarily seen in its ability to enhance the effectiveness of certain chemotherapy drugs and reduce their side effects . For instance, when given with fluorouracil, it makes the drug work better, thereby enhancing its anti-cancer effects . When used with higher doses of methotrexate, it helps reduce the side effects .

Action Environment

The action, efficacy, and stability of Calcium mefolinate can be influenced by various environmental factors. It is known that Calcium mefolinate is used in a controlled environment, such as a hospital or chemotherapy day unit , where factors like temperature and humidity are regulated

Future Directions

Calcium Mefolinate is currently used to treat the toxic effects of methotrexate and other folate antagonists, to treat megaloblastic anemia, and to provide palliative treatment of colorectal cancer . It is also used in the prevention of haematological toxicity of pyrimethamine when pyrimethamine is used as prophylaxis for, or in the treatment of toxoplasmosis or isosporiasis in immunodeficient patients .

properties

IUPAC Name |

calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2/t12?,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBBRFHSPXRJQD-ZEDZUCNESA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23CaN7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium N5-methyltetrahydrofolate | |

CAS RN |

26560-38-3 | |

| Record name | Calcium methyltetrahydrofolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026560383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CALCIUM MEFOLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I291HQ60G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does calcium mefolinate counteract the toxic effects of methotrexate, as described in the research papers?

A1: Calcium mefolinate serves as a rescue medication in cases of methotrexate toxicity. [, ] Methotrexate, used to treat conditions like rheumatoid arthritis, works by inhibiting dihydrofolate reductase, an enzyme crucial for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for DNA synthesis and cellular processes. By inhibiting this enzyme, methotrexate slows down cell growth and division. Calcium mefolinate is a reduced form of folic acid that bypasses the inhibited enzyme and directly provides cells with the necessary tetrahydrofolate. This replenishes the depleted folate pool and helps reverse the toxic effects of methotrexate.

Q2: Can you elaborate on the clinical presentations of methotrexate toxicity and how calcium mefolinate led to improvement in the cases described in the research?

A2: Both research papers highlight mucocutaneous ulcers as a concerning manifestation of methotrexate toxicity. [] In the first paper, an 84-year-old man and a 79-year-old woman presented with painful oral and inguinal erosions after taking methotrexate. The man experienced rapid healing after discontinuing methotrexate and receiving calcium mefolinate (15 mg/day initially, followed by 7.5 mg/day for a week). [] Similarly, the second paper describes severe leucopenia, agranulocytosis, anemia, and thrombocytopenia in a woman who mistakenly overdosed on methotrexate. While her treatment involved multiple medications, including calcium mefolinate, the paper emphasizes the critical role of calcium mefolinate in replenishing depleted folate and mitigating methotrexate's toxic effects. [] These cases underscore the importance of early recognition of methotrexate toxicity symptoms and prompt administration of calcium mefolinate as a rescue therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.